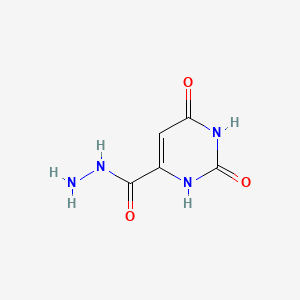

Orotic acid hydrazide

Vue d'ensemble

Description

Orotic acid hydrazide is a derivative of orotic acid, a naturally occurring compound found in milk whey and other biological sources. Orotic acid is a pyrimidine carboxylic acid that plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. This compound, with its hydrazide functional group, has garnered interest due to its potential biological activities and applications in various fields.

Mécanisme D'action

Target of Action

Orotic acid hydrazide, a derivative of orotic acid, has been synthesized and evaluated for its potential as a stimulator of human mesenchymal stem cells . These stem cells, commonly isolated from the bone marrow aspirates of large bones, have the potential for self-renewal and proliferation . Therefore, the primary targets of this compound are these stem cells.

Mode of Action

Some of the analogs of this compound exhibit a well to moderate effect on the proliferation rate of human mesenchymal stem cells . This upregulation of proliferation is believed to be due to substitution on the aromatic ring .

Biochemical Pathways

Orotic acid, the parent compound of this compound, is an intermediate in the biosynthesis of pyrimidine, which is an essential component of DNA and RNA . It can enhance the cardiac output and aid in the recovery from heart failure . It also behaves as a growth stimulant in mammals and may assist in the absorption of calcium, magnesium, and other essential nutrients .

Result of Action

The result of the action of this compound is an upregulation of proliferation in human mesenchymal stem cells . This could have potential implications in tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .

Action Environment

The action environment of this compound is likely to be within the human body, specifically within the bone marrow where mesenchymal stem cells are located . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the bone marrow and the overall health status of the individual.

Analyse Biochimique

Biochemical Properties

Orotic acid hydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and stimulation. It interacts with various enzymes and proteins, including dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway. The interaction of this compound with this enzyme can inhibit its activity, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, this compound has been shown to interact with human mesenchymal stem cells, promoting their proliferation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In human mesenchymal stem cells, this compound has been observed to enhance proliferation rates, likely due to its interaction with specific signaling pathways that regulate cell growth and division . Furthermore, this compound can modulate inflammatory responses in skeletal muscle cells by affecting the expression of inflammatory genes and the phosphorylation of key signaling proteins such as AMP-activated protein kinase (AMPK) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can inhibit the activity of dihydroorotate dehydrogenase, leading to a decrease in pyrimidine nucleotide synthesis . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in cell proliferation and inflammation . These molecular interactions highlight the compound’s potential as a therapeutic agent in various biological contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to this compound has been associated with sustained effects on cell proliferation and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can stimulate cell proliferation and enhance metabolic activity without causing adverse effects . At higher doses, this compound may induce toxic effects, such as renal changes and urolithiasis, as observed in cat models . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of pyrimidine biosynthesis. It interacts with enzymes such as dihydroorotate dehydrogenase and UMP synthase, affecting the synthesis of uridine monophosphate (UMP) and other pyrimidine nucleotides . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to proteins involved in cellular transport mechanisms . These interactions ensure that this compound reaches its target sites within the cell, where it can exert its biological effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of orotic acid hydrazide typically involves the reaction of orotic acid with hydrazine. The process can be summarized as follows:

Starting Material: Orotic acid is dissolved in a suitable solvent, such as ethanol or water.

Reaction with Hydrazine: Hydrazine hydrate is added to the solution of orotic acid. The reaction mixture is heated under reflux conditions for several hours.

Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.

Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Orotic acid hydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as hydrazines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Hydrazones: Formed through condensation reactions with aldehydes or ketones.

Reduced Derivatives: Hydrazines and other reduced forms.

Substituted Derivatives: Various substituted hydrazides depending on the reagents used.

Applications De Recherche Scientifique

Stem Cell Proliferation

Recent studies have highlighted the potential of orotic acid hydrazide derivatives to stimulate the proliferation of human mesenchymal stem cells (hMSCs). Certain derivatives have shown significant effects on cell proliferation at lower concentrations, suggesting their utility in regenerative medicine and tissue engineering .

Table 1: Effects of this compound Derivatives on Mesenchymal Stem Cells

| Derivative | Concentration (μM) | Proliferation Rate (%) |

|---|---|---|

| Derivative A | 10 | 150 |

| Derivative B | 50 | 120 |

| Derivative C | 100 | No significant change |

Antitumor Activity

This compound has been explored for its antitumor properties. Some studies indicate that it may inhibit tumor growth by affecting cellular signaling pathways involved in cell division and apoptosis. The precise mechanisms are still under investigation, but the interaction with specific enzymes in the pyrimidine biosynthesis pathway has been noted as a potential target .

Antimicrobial Properties

The antimicrobial activity of this compound has also been a focus of research. Preliminary findings suggest that certain derivatives exhibit significant inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.

Treatment of Metabolic Disorders

Orotic aciduria, a metabolic disorder characterized by elevated levels of orotic acid, can be associated with deficiencies in uridine monophosphate synthase (UMPS). This compound may play a role in managing symptoms associated with this condition through its involvement in pyrimidine metabolism .

Growth Stimulation

In addition to its role in stem cell proliferation, orotic acid has been reported to enhance growth and recovery in mammals, particularly post-surgery or during recovery from illness . This property could be leveraged therapeutically to support recovery in various clinical settings.

Case Studies

Case Study 1: Enhancement of Mesenchymal Stem Cell Proliferation

A study conducted by Syed et al. demonstrated that specific derivatives of this compound significantly enhanced the proliferation of hMSCs at lower concentrations. This finding opens avenues for using these compounds in regenerative therapies .

Case Study 2: Antitumor Effects

In a separate investigation, researchers evaluated the antitumor efficacy of this compound derivatives against cancer cell lines. Results indicated a dose-dependent inhibition of tumor cell growth, warranting further exploration into their mechanisms of action.

Comparaison Avec Des Composés Similaires

Orotic Acid: The parent compound, involved in pyrimidine biosynthesis.

Hydrazones: Derivatives formed from the reaction of hydrazides with aldehydes or ketones.

Other Hydrazides: Compounds with similar hydrazide functional groups, such as isonicotinic acid hydrazide.

Uniqueness: Orotic acid hydrazide is unique due to its combination of the pyrimidine carboxylic acid structure with a hydrazide functional group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and application.

Activité Biologique

Orotic acid hydrazide is a derivative of orotic acid, a naturally occurring compound involved in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

1. Synthesis and Structural Properties

This compound is synthesized through the reaction of orotic acid with hydrazine hydrate. This process produces a compound that retains the biological activity of orotic acid while introducing new properties from the hydrazine moiety. The structural modifications can significantly influence the compound's biological activity.

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of hydrazides, including this compound, demonstrate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | 31.25 - 500 µg/mL |

| Hydrazone Derivative 5f | Antimicrobial | 16 - 20.4 mm zone of inhibition |

| AzaDHO-hydrazide | Antimicrobial | 70% inhibition on DHO-dehydrogenase |

The effectiveness varies among different derivatives, with some compounds achieving MIC values as low as 31.25 µg/mL against certain pathogens, highlighting their potential as antimicrobial agents .

2.2 Anticancer Activity

Studies have shown that orotic acid and its derivatives can influence cancer cell proliferation. For instance, azaDHO-hydrazide has been reported to inhibit the growth of various cancer cell lines, including leukemia and melanoma cells, with up to 59% inhibition observed in specific assays.

| Cell Line | Inhibition (%) | Compound Tested |

|---|---|---|

| L1210 Leukemia | 56% | AzaDHO-hydrazide |

| Lewis Lung Carcinoma | 59% | AzaDHO-ethyl ester |

These findings suggest that this compound may possess anticancer properties through mechanisms that warrant further investigation .

2.3 Anti-inflammatory and Other Activities

This compound also exhibits anti-inflammatory properties, which may be attributed to its ability to modulate immune responses. Additionally, it has been linked to antioxidant activity, which can protect cells from oxidative stress.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds like azaDHO-hydrazide inhibit dihydroorotate dehydrogenase (DHO-DH), an enzyme crucial for pyrimidine synthesis in both plants and animals.

- Cell Proliferation Modulation : The ability to stimulate or inhibit cell proliferation is linked to structural modifications on the hydrazide moiety.

- Antioxidant Effects : The presence of aromatic substituents enhances the antioxidant capacity of these compounds, contributing to their overall biological profile .

4. Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- A study evaluating the effects on human mesenchymal stem cells (hMSCs) found that certain derivatives significantly upregulated cell proliferation rates.

- Another investigation into the antimicrobial efficacy revealed that specific hydrazone derivatives exhibited broader spectra against resistant bacterial strains.

5. Conclusion

This compound represents a promising area for further research due to its diverse biological activities, including antimicrobial and anticancer effects. Its synthesis and modification can lead to new compounds with enhanced efficacy against various diseases. Future studies should focus on elucidating the exact mechanisms of action and exploring potential therapeutic applications in medicine.

Propriétés

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h1H,6H2,(H,9,11)(H2,7,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIOHZXWHJANCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181005 | |

| Record name | Orotic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26409-12-1 | |

| Record name | Orotic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026409121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13QV1UI1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What evidence supports the formation of orotic acid hydrazide nucleoside monophosphate in vivo?

A2: Studies in mice administered with radiolabeled this compound demonstrated the presence of a radioactive metabolite in the liver []. This metabolite differed chromatographically from known pyrimidines. Further analysis using alkaline hydrolysis and snake venom treatment, which cleave hydrazine and phosphate groups respectively, confirmed the metabolite's identity as this compound nucleoside monophosphate []. This finding suggests that this compound is metabolized into a nucleotide analog within living organisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.